molecular formula C11H12Cl2N2O2 B4767100 N-(3,5-dichlorophenyl)-N'-isopropylethanediamide

N-(3,5-dichlorophenyl)-N'-isopropylethanediamide

Cat. No. B4767100
M. Wt: 275.13 g/mol
InChI Key: SGSYWDQOTUZGEE-UHFFFAOYSA-N
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Description

"N-(3,5-dichlorophenyl)-N'-isopropylethanediamide" is a compound that likely serves as an intermediate or a product in organic synthesis, involving chlorophenyl and isopropyl groups. These groups suggest the compound could have applications in various chemical industries, including materials science and possibly pharmaceuticals, given the relevance of dichlorophenyl and ethanediamide functionalities in these contexts.

Synthesis Analysis

The synthesis of compounds similar to "this compound" typically involves amide bond formation reactions, where an acid chloride reacts with an amine. For dichlorophenyl-containing compounds, synthesis may start with the dichlorobenzene derivative, which is then functionalized to introduce the acid chloride group, followed by reaction with an appropriate diamine where one of the amine groups could be protected or activated to react preferentially (Gogin et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an amide bond linking the dichlorophenyl group to the ethanediamide moiety. The amide bond significantly influences the compound's conformation and properties, as it can participate in hydrogen bonding and affects the molecule's overall polarity. The presence of chlorine atoms adds to the compound's electronegativity, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Compounds with dichlorophenyl and amide functionalities can undergo various chemical reactions, including nucleophilic substitution reactions where the chlorine atoms are replaced by other groups, and hydrolysis of the amide bond under certain conditions. The chemical properties of "this compound" would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the isopropyl group, affecting its reactivity and stability (Shah & Mitch, 2012).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-9-4-7(12)3-8(13)5-9/h3-6H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSYWDQOTUZGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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